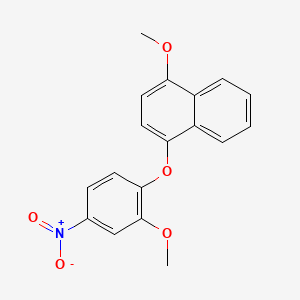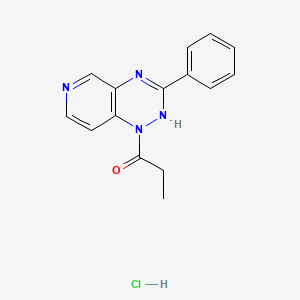
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyrido-triazine core, followed by the introduction of the oxopropyl and phenyl groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired substitutions and functionalizations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
化学反应分析
Types of Reactions
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of one functional group with another under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an oxidized derivative, while substitution reactions may produce various substituted analogs.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in manufacturing processes.
作用机制
The mechanism of action of Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
相似化合物的比较
Similar Compounds
- Pyrido(3,4-e)-1,2,4-triazine derivatives.
- Other heterocyclic compounds with similar ring structures.
Uniqueness
Pyrido(3,4-e)-1,2,4-triazine, 1,2-dihydro-1-(1-oxopropyl)-3-phenyl-, hydrochloride stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties
属性
| 76603-22-0 | |
分子式 |
C15H15ClN4O |
分子量 |
302.76 g/mol |
IUPAC 名称 |
1-(3-phenyl-2H-pyrido[3,4-e][1,2,4]triazin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H14N4O.ClH/c1-2-14(20)19-13-8-9-16-10-12(13)17-15(18-19)11-6-4-3-5-7-11;/h3-10H,2H2,1H3,(H,17,18);1H |
InChI 键 |
YKLQZCFGNMYJBI-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C2=C(C=NC=C2)N=C(N1)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

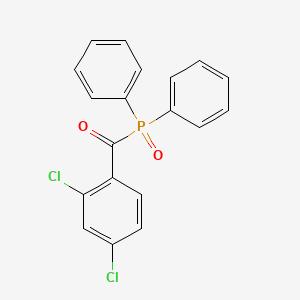



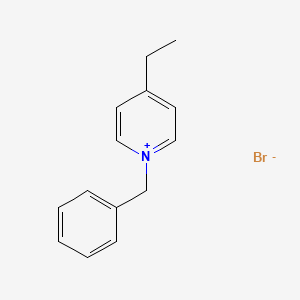

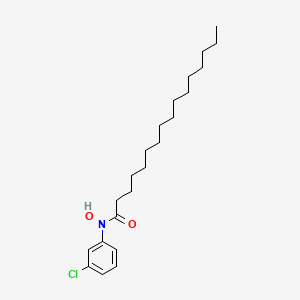

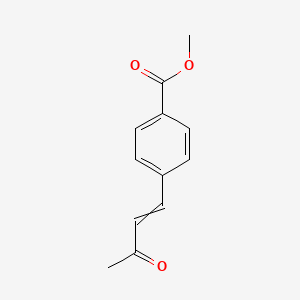
![2,2'-[Hexane-2,5-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14431222.png)

